molecular formula C14H10N2O3 B10878454 1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10878454
M. Wt: 254.24 g/mol
InChI Key: FBTUYLURDOZALK-UHFFFAOYSA-N
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Description

1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a heterocyclic compound that features a naphthyl group attached to a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 1-naphthylamine with barbituric acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinetrione structure. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, dihydropyrimidinetrione derivatives, and various substituted naphthyl derivatives .

Scientific Research Applications

1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-NAPHTHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its combination of a naphthyl group with a pyrimidinetrione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H10N2O3/c17-12-8-13(18)16(14(19)15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,17,19)

InChI Key

FBTUYLURDOZALK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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